2-Amino-5-(dimethylamino)-N-methylbenzamide
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Overview
Description
2-Amino-5-(dimethylamino)-N-methylbenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an amino group, a dimethylamino group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(dimethylamino)-N-methylbenzamide typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to form 2-nitroaniline.
Reduction: The nitro group in 2-nitroaniline is reduced to form 2-aminoaniline.
Dimethylation: The amino group in 2-aminoaniline is then dimethylated using dimethyl sulfate or a similar reagent to form 2-amino-5-(dimethylamino)aniline.
Acylation: Finally, the dimethylaminoaniline is acylated with methyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(dimethylamino)-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines. Substitution reactions can lead to a wide range of substituted benzamides.
Scientific Research Applications
2-Amino-5-(dimethylamino)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzamide: Lacks the dimethylamino group, leading to different chemical properties and reactivity.
2-Amino-5-(dimethylamino)benzonitrile: Contains a nitrile group instead of a benzamide group, resulting in different applications and reactivity.
N,N-Dimethyl-2-aminobenzamide: Similar structure but lacks the methyl group on the benzamide, affecting its chemical behavior.
Uniqueness
2-Amino-5-(dimethylamino)-N-methylbenzamide is unique due to the presence of both dimethylamino and methyl groups on the benzamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-5-(dimethylamino)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-10(14)8-6-7(13(2)3)4-5-9(8)11/h4-6H,11H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNHKGDNAJFRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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